Octadecenol

Description

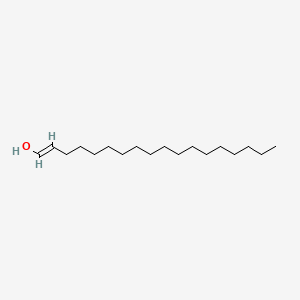

Structure

3D Structure

Properties

Molecular Formula |

C18H36O |

|---|---|

Molecular Weight |

268.5 g/mol |

IUPAC Name |

(E)-octadec-1-en-1-ol |

InChI |

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h17-19H,2-16H2,1H3/b18-17+ |

InChI Key |

JEGNXMUWVCVSSQ-ISLYRVAYSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC/C=C/O |

Canonical SMILES |

CCCCCCCCCCCCCCCCC=CO |

Origin of Product |

United States |

Nomenclature and Isomeric Forms in Scientific Literature

The term "Octadecenol" refers to an unsaturated fatty alcohol with an 18-carbon chain. However, due to the presence of a carbon-carbon double bond, the compound exists in various isomeric forms, each with distinct names and properties recognized in scientific literature.

The most prevalent and widely studied isomer is cis-9-Octadecen-1-ol. atamanchemicals.com Its nomenclature is derived from several systematic and common naming conventions. The International Union of Pure and Applied Chemistry (IUPAC) name is (9Z)-octadec-9-en-1-ol. atamanchemicals.comnih.gov This name precisely describes its structure: an 18-carbon chain ("octadec-"), a double bond at the ninth carbon position ("-9-en-"), a primary alcohol group ("-1-ol"), and a cis geometric configuration about the double bond, denoted by (Z). atamanchemicals.comatamanchemicals.com

This compound is commonly known as Oleyl alcohol, a name derived from oleic acid, the corresponding fatty acid from which it can be produced. wikipedia.org It is found naturally in sources like fish oil, beef fat, and olive oil. atamanchemicals.comwikipedia.org A vast number of synonyms and trade names are used in commercial and academic contexts, reflecting its widespread use. atamanchemicals.comnih.gov

Table 1: Chemical Identifiers for cis-9-Octadecen-1-ol

| Identifier Type | Value |

|---|---|

| IUPAC Name | (9Z)-octadec-9-en-1-ol nih.gov |

| Common Name | Oleyl alcohol wikipedia.org |

| Molecular Formula | C₁₈H₃₆O wikipedia.org |

| CAS Number | 143-28-2 chemicalbook.com |

| Synonyms | Ocenol, Lancol, Satol, Oleic alcohol atamanchemicals.comnih.gov |

Isomerism in this compound is primarily categorized by the position and geometry of the double bond.

Geometric Isomerism : The double bond at the C-9 position can exist in two different spatial arrangements.

cis Isomer ((Z)-isomer) : This is the most common form, where the carbon chains are on the same side of the double bond, creating a distinct bend in the molecule. atamanchemicals.com This is the form referred to as Oleyl alcohol.

trans Isomer ((E)-isomer) : Known as Elaidyl alcohol, the carbon chains are on opposite sides of the double bond, resulting in a more linear molecular shape compared to the cis isomer.

Positional Isomerism : While the 9-octadecen-1-ol isomers are the most studied, the double bond can theoretically exist at other positions along the 18-carbon chain (e.g., 6-octadecenol, 11-octadecenol), creating a variety of positional isomers with different properties.

Table 2: Comparison of Key this compound Isomers

| Feature | cis-9-Octadecen-1-ol (Oleyl Alcohol) | trans-9-Octadecen-1-ol (Elaidyl Alcohol) |

|---|---|---|

| IUPAC Name | (9Z)-octadec-9-en-1-ol | (9E)-octadec-9-en-1-ol |

| Molecular Shape | Bent | More linear |

| Common Source | Derived from oleic acid wikipedia.org | Derived from elaidic acid |

| Physical State | Colorless oil at room temperature wikipedia.org | Solid at room temperature |

Historical Context of Octadecenol Research Discoveries

The history of Octadecenol is closely linked to the study of fats and oils and the development of synthetic organic chemistry in the early 20th century. The most significant early milestone was the development of a method to produce Oleyl alcohol (cis-9-octadecen-1-ol) from oleic acid esters.

In 1904, the French chemist Louis Bouveault reported a procedure for the reduction of esters to alcohols using sodium and absolute ethanol. atamanchemicals.comorgsyn.org This reaction, now known as the Bouveault-Blanc reduction, was a pivotal discovery because it allowed for the conversion of the carboxylate group to an alcohol without reducing the carbon-carbon double bond present in the fatty acid chain. atamanchemicals.comwikipedia.org This was a significant advantage over catalytic hydrogenation methods of the time, which would typically saturate the double bond as well.

The starting materials for this process, oleate (B1233923) esters, were readily available from natural lipids such as olive oil (from which Oleyl alcohol gets its name), beef fat, and fish oil. atamanchemicals.comwikipedia.org The original procedure reported by Bouveault was later refined, with variations using other alcohols like butyl alcohol in the reduction process. orgsyn.orgorgsyn.org

Later synthetic methods were also developed, including the catalytic reduction of ethyl oleate using a zinc-chromium oxide catalyst and the hydrogenation of triolein (B1671897) in the presence of zinc chromite. chemicalbook.comorgsyn.org These historical developments in synthesis made this compound more accessible for research and commercial use, paving the way for the exploration of its properties and applications.

Significance and Scope of Octadecenol Research Disciplines

Research into Octadecenol spans numerous scientific fields, driven by its amphiphilic nature and its role as a biological molecule. It serves as a fundamental building block, a functional ingredient, and a subject of metabolic studies.

Cosmetic Science and Dermatology : this compound, particularly Oleyl alcohol, is extensively researched as an emollient, emulsifier, and thickener. atamanchemicals.comatamanchemicals.com It functions as a lubricant on the skin's surface, imparting a soft and smooth appearance. atamanchemicals.com Its surfactant properties are utilized in shampoos and conditioners for hair coating. atamanchemicals.com Research in this area focuses on formulation stability and texture enhancement. atamanchemicals.com

Pharmaceutical Sciences and Drug Delivery : A significant area of research involves the use of this compound as a chemical penetration enhancer. wikipedia.orgatamanchemicals.com Studies investigate its ability to facilitate the transport of therapeutic agents through the skin or mucous membranes. wikipedia.org Its role as a solvent and carrier in various drug delivery formulations is a key aspect of this research. atamanchemicals.comatamanchemicals.com

Material Science and Industrial Chemistry : In industrial applications, this compound is studied for its properties as a lubricant, antifoaming agent, and plasticizer for softening textiles. atamanchemicals.com It is a crucial precursor in the synthesis of other chemicals; for example, it is used to prepare its sulfuric ester derivatives, which are employed as detergents and wetting agents. atamanchemicals.comatamanchemicals.com

Biochemistry and Metabolomics : this compound is recognized as a metabolite in various organisms, including plants, algae, and humans. nih.govnih.gov Research in this discipline investigates its metabolic pathways. Studies have shown that long-chain alcohols like this compound can be oxidized in the body to their corresponding fatty acids (e.g., oleic acid) and incorporated into more complex lipids. nih.gov Furthermore, its role as a long-chain fatty alcohol in cellular processes and lipid metabolism is an active area of investigation. nih.gov

Table 3: Research Applications of this compound by Scientific Discipline

| Discipline | Research Focus and Application |

|---|---|

| Cosmetic Science | Emollient (skin softener), nonionic surfactant, emulsifier, and thickener in creams and lotions. atamanchemicals.comatamanchemicals.com |

| Pharmaceuticals | Carrier for medication delivery through the skin and other membranes; solvent in formulations. wikipedia.orgatamanchemicals.com |

| Material Science | Lubricant for textiles, antifoaming agent, precursor for detergents and wetting agents. atamanchemicals.com |

| Biochemistry | Investigated as a human, plant, and algal metabolite; studied for its role in lipid synthesis and oxidation. nih.govnih.gov |

| Biotechnology | Used in engineered microorganisms for the biosynthesis of other valuable chemicals like aldehydes and hydrocarbons. frontiersin.org |

Biosynthetic and Metabolic Pathways of Octadecenol in Biological Systems

Endogenous Biosynthesis Pathways of Octadecenol and its Precursors

The endogenous production of this compound originates from the fundamental pathways of fatty acid metabolism. The biosynthesis begins with the de novo synthesis of fatty acids, which are then modified and reduced to form the final alcohol product.

The journey to this compound begins with the de novo synthesis of fatty acids, a process initiated by the carboxylation of acetyl-CoA to form malonyl-CoA. frontiersin.org The fatty acid synthase (FAS) complex then catalyzes the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain, which is tethered to an acyl carrier protein (ACP). frontiersin.org This elongation process typically results in the formation of saturated fatty acyl-ACPs, primarily palmitoyl-ACP (C16:0) and stearoyl-ACP (C18:0).

To produce this compound, a double bond must be introduced into the C18 saturated fatty acid chain. This critical step is catalyzed by a Δ9-desaturase, an enzyme that acts on stearoyl-ACP or stearoyl-CoA to form oleoyl-ACP or oleoyl-CoA, respectively, introducing a cis double bond between carbons 9 and 10. nih.govaocs.org The resulting oleic acid moiety is the direct precursor to this compound. Depending on the organism and pathway, this oleoyl-ACP can be hydrolyzed to free oleic acid or converted to oleoyl-CoA, which then serves as the substrate for the final reductive steps. aocs.org

A primary route for the synthesis of this compound involves the direct reduction of an activated fatty acid, typically oleoyl-CoA. This reaction is catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FARs). nih.govresearchgate.net These enzymes are often referred to as alcohol-forming FARs because they catalyze the four-electron, NADPH-dependent reduction of a fatty acyl-CoA directly to a primary fatty alcohol without the release of a free aldehyde intermediate. nih.govresearchgate.netgoogle.commdpi.com

FARs are membrane-associated proteins and belong to a large family of reductases that exhibit specificity for the chain length and degree of saturation of their acyl-CoA substrates. nih.govresearchgate.net For instance, certain FARs show a preference for C18 unsaturated acyl-CoAs like oleoyl-CoA, leading to the specific production of this compound. frontiersin.orgnih.gov The expression of specific FAR isozymes in different tissues and organisms often correlates with the production of fatty alcohols for specific biological purposes, such as the biosynthesis of wax esters for feather coatings in birds or cuticular waxes in plants. nih.govmdpi.com

| Enzyme Class | Specific Enzyme Type | Function | Substrate | Product | Cofactor |

|---|---|---|---|---|---|

| Desaturase | Δ9-Desaturase | Introduces double bond in C18 fatty acid chain | Stearoyl-CoA/ACP | Oleoyl-CoA/ACP | NAD(P)H, O₂ |

| Reductase | Fatty Acyl-CoA Reductase (FAR) | Reduces fatty acyl-CoA to fatty alcohol | Oleoyl-CoA | This compound | NADPH |

| Carboxylic Acid Reductase (CAR) | Reduces free fatty acid to fatty aldehyde | Oleic Acid | Octadecenal | ATP, NADPH | |

| Reductase / Dehydrogenase | Aldehyde Reductase (ALR) / Alcohol Dehydrogenase (ADH) | Reduces fatty aldehyde to fatty alcohol | Octadecenal | This compound | NAD(P)H |

An alternative biosynthetic route to this compound proceeds via a free fatty acid intermediate rather than a fatty acyl-CoA. nih.gov This two-step pathway involves two distinct enzyme classes. First, a carboxylic acid reductase (CAR) catalyzes the reduction of a free fatty acid, such as oleic acid, to its corresponding fatty aldehyde, octadecenal. nih.govnih.govacs.org This reaction requires both ATP and NADPH for the activation and subsequent reduction of the carboxylic acid. google.com

The octadecenal intermediate is then rapidly converted to this compound. This second step is catalyzed by the action of various endogenous aldehyde reductases (ALRs) or alcohol dehydrogenases (ADHs), which utilize NADPH or NADH to reduce the aldehyde to a primary alcohol. researchgate.netmdpi.com This pathway has been effectively engineered in microorganisms like Saccharomyces cerevisiae by expressing a CAR from organisms such as Mycobacterium marinum, relying on the host's native ALRs to complete the conversion to fatty alcohols. nih.govacs.org

Roles of Acyl-CoA Reductases (FARs) in this compound Formation

Metabolic Fate and Biotransformation of this compound

Once synthesized, this compound can be channeled into several metabolic pathways. It can be incorporated into more complex lipid structures for storage or structural purposes, or it can be oxidized and degraded to recycle its carbon components or generate energy.

A primary metabolic fate for this compound is its incorporation into complex, neutral lipids. The most common of these are wax esters and ether lipids. nih.govnih.gov

Wax Esters: These are esters formed between a fatty alcohol (like this compound) and a fatty acid (often an acyl-CoA). nih.gov Wax esters are highly hydrophobic and serve as energy stores in some marine organisms and as protective coatings on the skin and feathers of terrestrial animals and the cuticles of plants. researchgate.net

Ether Lipids: this compound can also serve as a precursor for the synthesis of ether glycerolipids. nih.gov In this pathway, the fatty alcohol forms an ether linkage to a glycerol (B35011) backbone, resulting in lipids such as 1-O-alkyl-diacylglycerols. nih.govnih.gov Studies in cultured keratinocytes from individuals with Sjögren-Larsson syndrome, a condition characterized by deficient fatty alcohol oxidation, show a significant accumulation of fatty alcohols, including this compound, and a corresponding increase in their incorporation into wax esters and 1-O-alkyl-diacylglycerols. nih.govnih.gov

Fatty alcohols that are not used for the synthesis of complex lipids are typically recycled back into the fatty acid pool through an oxidation pathway. nih.gov This process is essentially the reverse of the reductive synthesis pathway. The oxidation of this compound to its corresponding fatty acid, oleic acid, is catalyzed by the fatty alcohol:NAD⁺ oxidoreductase (FAO) enzyme complex. nih.govtandfonline.com

This enzymatic process involves two steps: the oxidation of the alcohol to an aldehyde intermediate (octadecenal), followed by the oxidation of the aldehyde to a carboxylic acid (oleic acid). nih.gov The latter step is specifically catalyzed by fatty aldehyde dehydrogenase (FALDH), a key component of the FAO complex. nih.govnih.gov Deficiency in FALDH leads to the accumulation of fatty alcohols and aldehydes. nih.gov Once converted back to oleic acid (or its activated form, oleoyl-CoA), the molecule can enter the β-oxidation pathway for catabolism to acetyl-CoA, or be re-esterified into other lipid classes. imrpress.com

| Metabolic Pathway | Resulting Lipid/Product Class | Biological Significance | Key Enzymes/Processes |

|---|---|---|---|

| Esterification | Wax Esters | Energy storage, protective barriers | Acyl-CoA:fatty alcohol acyltransferase (not detailed in text) |

| Ether Lipid Synthesis | 1-O-Alkyl-diacylglycerols | Membrane components, signaling precursors | Alkylglycerone phosphate (B84403) synthase (not detailed in text) |

| Oxidation | Oleic Acid / Oleoyl-CoA | Recycling to fatty acid pool for energy or resynthesis | Fatty Alcohol:NAD⁺ Oxidoreductase (FAO), Fatty Aldehyde Dehydrogenase (FALDH) |

| Degradation | Acetyl-CoA | Energy production via TCA cycle | β-oxidation pathway |

Interactions with Cellular Lipid Pools and Derivatives

This compound, a long-chain fatty alcohol, is an active participant in lipid metabolism, capable of integrating into various cellular lipid pools and being converted into a range of derivatives. Its interactions are crucial for the structure and function of complex lipids, including ether lipids and wax esters.

In mammalian systems, orally administered cis-9-octadecenyl alcohol (oleyl alcohol) has been shown to influence the composition of alkoxylipids in the small intestine of rats, leading to an increased relative concentration of 18:1 alkyl and alk-1-enyl moieties. nih.gov Studies involving the injection of radiolabeled cis-9-octadecenol into the brains of developing rats revealed its metabolic fate. smolecule.comnih.gov The alcohol is oxidized to its corresponding fatty acid, oleic acid, which is then readily incorporated into polar lipids. smolecule.comnih.gov Specifically, substantial amounts of the radioactive label were found in the 18:1 alkyl and alk-1-enyl chains of ethanolamine (B43304) phosphoglycerides and the 18:1 alkyl portions of choline (B1196258) phosphoglycerides. smolecule.comnih.gov This demonstrates a direct pathway for this compound to become a structural component of complex membrane lipids.

The enzymatic systems responsible for the biosynthesis of these ether lipids exhibit certain specificities. For instance, the enzymes that synthesize alkylacylglycerophosphocholines and alkylacylglycerophosphoethanolamines show distinct preferences regarding the double bond in the octadecenyl chain. nih.gov

In cases of metabolic disorders, the typical flow of this compound into lipid pools can be altered. In Sjögren-Larsson syndrome (SLS), a deficiency in the enzyme fatty aldehyde dehydrogenase (FALDH) disrupts the normal oxidation of fatty alcohols. nih.govresearchgate.net In cultured keratinocytes from SLS patients, this deficiency leads to a significant accumulation of fatty alcohols, including this compound. nih.gov Consequently, the excess this compound is diverted into alternative biosynthetic pathways, resulting in a marked increase in the synthesis and accumulation of wax esters and 1-O-alkyl-2,3-diacylglycerols. nih.gov

Table 1: Lipid Accumulation in Sjögren-Larsson Syndrome (SLS) Keratinocytes

| Lipid Class | Fold Increase in SLS vs. Normal Keratinocytes |

|---|---|

| Total Fatty Alcohols (including this compound) | 45-fold |

| Wax Esters | 5.6-fold |

| 1-O-alkyl-2,3-diacylglycerols | 7.5-fold |

Data sourced from studies on cultured keratinocytes from patients with Sjögren-Larsson syndrome. nih.gov

In plant cells, such as soya and rape suspension cultures, the metabolism of this compound is influenced by environmental conditions. nih.gov Under aerobic conditions, a significant portion of cis-9-octadecenol is oxidized to oleic acid, which is then primarily incorporated into phospholipids. nih.gov A smaller fraction, up to 30%, is esterified to form wax esters. nih.gov However, under anaerobic conditions, the oxidation pathway is suppressed, and the majority of the this compound is channeled into the formation of wax esters. nih.gov

Table 2: Metabolic Fate of cis-9-[1-¹⁴C]this compound in Plant Cell Cultures

| Condition | Primary Metabolic Pathway | Major Products |

|---|---|---|

| Aerobic | Oxidation and Incorporation | Oleic acid, Phospholipids, Wax esters |

| Anaerobic | Esterification | Wax esters |

Based on findings from heterotrophic soya (Glycine max) and photomixotrophic rape (Brassica napus) cell suspension cultures. nih.gov

Regulation of this compound Metabolism and Biosynthesis

The biosynthesis and metabolism of this compound are tightly regulated processes involving genetic, enzymatic, and feedback mechanisms to ensure cellular homeostasis.

The initial steps of this compound biosynthesis often start from common fatty acid precursors like palmitic and stearic acid. nih.gov In insects, the production of this compound as a pheromone component is a well-studied example of regulated biosynthesis. nih.govyork.ac.uknih.gov The process involves a series of enzymatic steps, including desaturation and reduction. nih.gov Key enzymes in this pathway are fatty acyl desaturases, which introduce double bonds into the fatty acid chain, and fatty acyl reductases (FARs), which reduce the fatty acyl-CoA precursors to their corresponding fatty alcohols. nih.govnih.gov The expression and specificity of these enzymes are critical control points. For instance, the specific desaturase CsupYPAQ in the moth Chilo suppressalis acts on palmitic acid to produce a precursor for a C16 pheromone, while other desaturases produce precursors for different chain lengths. nih.gov The subsequent reduction to an alcohol is catalyzed by a FAR. nih.gov The regulation of the genes encoding these enzymes can occur at the transcriptional level, where transcription factors can activate or inhibit gene expression to control the amount of enzyme produced. ontosight.ai

The metabolism of this compound, primarily its oxidation to octadecenal and then to octadecenoic acid (oleic acid), is also a critical regulatory point. The main enzymes governing alcohol metabolism are alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). nih.gov In the context of long-chain fatty alcohols, the enzyme system is often referred to as fatty alcohol:NAD+ oxidoreductase (FAO), which encompasses the activity of fatty aldehyde dehydrogenase (FALDH). nih.govresearchgate.net The activity of these enzymes determines the rate at which this compound is converted into its acid form for incorporation into other lipids or for energy production. atamanchemicals.com

Furthermore, regulatory control can be exerted through post-translational modifications of the biosynthetic enzymes, altering their activity, or through feedback inhibition, where the final product, this compound, or a downstream metabolite might inhibit an earlier enzyme in the pathway. ontosight.ai Substrate availability also serves as a natural regulatory mechanism, as the enzymes can only function if their fatty acid precursors are present. ontosight.ai

Biological and Ecological Significance of Octadecenol

Octadecenol as a Semiochemical in Chemical Ecology

This compound, a long-chain fatty alcohol, plays a crucial role in the chemical communication systems of various organisms, particularly insects. As a semiochemical, it acts as a chemical signal that mediates interactions between individuals of the same species (pheromones) or different species (allelochemicals). researchgate.netplantprotection.plwikipedia.org The specific isomer and concentration of this compound can elicit diverse behavioral responses, highlighting its importance in the ecological dynamics of insect populations.

Role in Insect Pheromone Systems and Chemical Communication

This compound and its derivatives are key components of sex pheromones in numerous insect species, especially within the order Lepidoptera (moths and butterflies). iupac.org For instance, (Z)-13-octadecenol is a structural component related to the sex pheromones of clearwing moths. In many moth species, females release a specific blend of pheromones, including this compound, to attract males for mating. plantprotection.pl The precise ratio of this compound to other compounds in the pheromone blend is often critical for species-specific recognition, preventing interbreeding between closely related species. iupac.org

Research has shown that synthetic versions of these pheromones, including this compound, can be used in pest management strategies. researchgate.netbioprotectionportal.com By using this compound as a chemical attractant in traps, it is possible to monitor and control populations of agricultural pests like the sugarcane borer (Chilo sacchariphagus indicus) and clearwing moths. researchgate.net This method offers an environmentally friendlier alternative to broad-spectrum insecticides.

Table 1: Examples of this compound and its Derivatives in Insect Pheromone Systems

| Insect Species | Compound(s) | Pheromone Function |

| Clearwing Moths (Paranthrene tabaniformis) | (Z)-13-Octadecenol | Component of sex pheromone. |

| Sugarcane Borer (Chilo sacchariphagus indicus) | This compound | Used for population control. researchgate.net |

| Honeydew Moth (Cryptoblabes gnidiella) | (Z)-13-Octadecenal | Component of sex pheromone. nih.gov |

| Manduca sexta | (Z)-11-Octadecenal, (Z)-13-Octadecenal | Components of pheromone blend. iupac.org |

Olfactory Receptor Mechanisms and Binding Proteins in Response to this compound

The detection of this compound by insects is a complex process that begins at the molecular level within their olfactory systems. mdpi.com Odorant molecules like this compound are first detected by olfactory receptor neurons housed in specialized sensory hairs called sensilla, which are abundant on insect antennae. mdpi.com For a hydrophobic molecule like this compound to reach the olfactory receptors through the aqueous environment of the sensillar lymph, it is solubilized and transported by odorant-binding proteins (OBPs). wikipedia.orgnih.govmdpi.com

OBPs are small, soluble proteins that exhibit a high affinity for a range of odorant molecules. wikipedia.orgnih.gov They are believed to act as carriers, transporting hydrophobic odorants from the environment to the olfactory receptors located on the dendritic membrane of sensory neurons. wikipedia.orgmdpi.com The binding of this compound to a specific OBP can be a crucial step in the olfactory signaling cascade. For example, in the moth Cnaphalocrocis medinalis, a specific pheromone-binding protein, CmedPBP4, has been shown to bind to (Z)-13-octadecenol. nih.gov

Once delivered to the receptor, this compound binds to a specific olfactory receptor (OR). wikipedia.orgfrontiersin.org Insect ORs are a diverse family of ligand-gated ion channels. wikipedia.org The binding of an odorant molecule like this compound to an OR triggers a conformational change in the receptor protein, leading to the opening of an ion channel and the generation of an electrical signal. wikipedia.orgnih.gov This signal is then transmitted to the insect's brain, where it is processed and results in a specific behavioral response, such as attraction towards the pheromone source. mdpi.comnih.gov The specificity of this response is ensured by the unique combination of OBPs and ORs that are tuned to detect particular odorants or specific blends of odorants. nih.gov

Interspecies Signaling and Behavioral Modulation via this compound

Beyond its role in intraspecies communication (pheromones), this compound can also function as an allelochemical, mediating interactions between different species. wikipedia.orggoogle.com These chemical signals can be categorized based on the outcome for the sender and receiver. google.com For example, a chemical released by one species that benefits the receiver from another species is termed a kairomone. google.com

In some instances, plant volatiles, which can include compounds structurally related to this compound, can act as kairomones for herbivorous insects, guiding them to their host plants. mdpi.com Conversely, the same chemical could act as an allomone if it benefits the emitter by, for instance, repelling a potential predator or competitor. google.com

This compound and its derivatives have been identified in compositions designed to act as kairomone attractants for certain spider species. google.com This suggests that these compounds can be exploited by other organisms in the ecosystem for their own benefit. The context in which the chemical signal is released and perceived is therefore critical in determining its ecological function.

This compound in Cellular and Subcellular Structures

While extensively studied in the context of chemical ecology, this compound and its related fatty alcohols also have fundamental roles within the cellular and subcellular structures of organisms.

Contribution to Cell Membrane Fluidity and Structural Integrity

The fluidity of a cell membrane is a critical property that influences numerous cellular processes, including the function of membrane-bound proteins and cell signaling. wikipedia.orgkhanacademy.org This fluidity is largely determined by the composition of the lipid bilayer, particularly the nature of the fatty acid chains of phospholipids. wikipedia.org

Long-chain alcohols like this compound can be incorporated into cell membranes and influence their fluidity. nih.gov The presence of a double bond in the this compound molecule creates a "kink" in the hydrocarbon chain, which can increase the spacing between phospholipid molecules. wikipedia.org This increased spacing can lead to an increase in membrane fluidity. The cis or trans configuration of the double bond, as well as its position along the chain, will further modulate this effect. The ability of organisms to alter the lipid composition of their membranes, potentially by incorporating alcohols like this compound, is a mechanism to adapt to changing environmental conditions, such as temperature. nih.gov

Precursor Role in Bioactive Molecule Synthesis

This compound can serve as a precursor in the biosynthesis of other important bioactive molecules. In many insects, pheromone biosynthesis pathways involve the conversion of fatty acids and their derivatives. iupac.org For instance, fatty alcohols like this compound can be oxidized to their corresponding aldehydes, which are common components of insect pheromones. iupac.org

Furthermore, synthetic derivatives of this compound are valuable intermediates in the laboratory synthesis of complex bioactive molecules. For example, (2S,3R,4E)-2-azido-3-benzoyloxy-4-octadecenol is a synthetic compound that mimics the structure of natural sphingosine (B13886) backbones. This makes it a useful building block for the synthesis of sphingolipids, a class of lipids that play crucial roles in cell signaling and membrane structure. The ability to use this compound-derived compounds as precursors allows researchers to create novel molecules with potential applications in various fields of biochemical research.

Mechanistic Investigations of this compound's Biological Activities (Non-Clinical)

The biological activities of this compound, a long-chain fatty alcohol, have been the subject of various non-clinical investigations to elucidate its mechanisms of action. These studies, primarily conducted in vitro and in model organisms, have explored its influence on cellular signaling, gene expression, and interactions with key biomolecules.

Modulation of Intracellular Signaling Pathways by this compound

This compound has been shown to modulate several intracellular signaling pathways, which are complex systems that control cellular responses to external stimuli. In biological systems, it can interact with cell membrane receptors and enzymes, thereby influencing these signaling cascades.

One area of investigation involves the impact of this compound and related fatty acids on pathways regulated by protein kinases. For instance, Protein Kinase C (PKC) is a family of enzymes that are crucial in various signaling cascades. The activity of some PKC isotypes is dependent on diacylglycerol (DAG), a signaling molecule. Studies have shown that ATP-competitive inhibitors of PKC can alter the enzyme's sensitivity to DAG, leading to its redistribution to membranes where DAG is present. nih.gov While not directly implicating this compound, this highlights the sensitivity of such pathways to lipid molecules and their derivatives.

Furthermore, the endocannabinoid system, which is involved in a multitude of physiological processes, utilizes signaling pathways that can be influenced by lipid-derived molecules. The activation of cannabinoid receptors, such as CB1, initiates a cascade involving G proteins, which in turn modulates the activity of enzymes like adenylyl cyclase and affects the levels of second messengers like cyclic AMP (cAMP). nih.gov This modulation impacts downstream effectors including Protein Kinase A (PKA). nih.gov Given that long-chain alcohols like this compound are components of cellular lipids, they have the potential to influence the lipid environment of cell membranes, which can affect the function of membrane-embedded receptors and associated signaling pathways. nih.gov

Interactions with Membrane Receptors and Enzymes in Biological Systems

This compound, as a lipid alcohol, can interact with membrane components, including receptors and enzymes, thereby modulating their function. The lipid bilayer of the cell membrane is a dynamic environment where the structure and function of embedded proteins are influenced by the surrounding lipid composition. acs.org

Insects provide a model system for studying the interaction of lipid-soluble molecules with membrane receptors. Odorant molecules, which are often hydrophobic, are transported through the hydrophilic lymph fluid by odorant-binding proteins (OBPs) or chemosensory proteins (CSPs) to odorant receptors (ORs) located on the dendritic membrane of olfactory neurons. mdpi.com This interaction initiates a signal transduction cascade. mdpi.com Fatty alcohols and their derivatives are known to act as pheromones and kairomones in insects, indicating their ability to specifically interact with such receptor systems.

In mammalian systems, the function of membrane-bound enzymes and receptors is also sensitive to the lipid environment. For example, the activity of the opiate receptor in rat brain membranes was found to be dependent on the lipid composition of the membrane. nih.gov Reconstitution of these receptors into membranes with altered lipid compositions led to changes in their ligand-binding affinities. nih.gov Specifically, adjusting the levels of phosphatidylcholine and cholesterol to more closely resemble the native membrane improved the receptor's function. nih.gov Long-chain alcohols like this compound are constituents of brain lipids and can be metabolized into corresponding fatty acids, which are then incorporated into various lipid classes, including those that make up the cell membrane. nih.govatamanchemicals.com

The table below summarizes key findings from non-clinical mechanistic investigations of this compound.

| Area of Investigation | Key Findings | Model System/Context | Potential Implication |

| Intracellular Signaling | Can interact with membrane receptors and enzymes to modulate signaling pathways. | General Biological Systems | Influence on cellular responses to stimuli. |

| Gene Expression | Can be involved in the regulation of gene expression and protein activity. | General Biological Systems | Control over protein production and cellular function. |

| Membrane Interactions | As a lipid alcohol, can interact with and influence the lipid bilayer and embedded proteins. acs.org | Model Membranes, Insect Olfactory System, Mammalian Brain Membranes | Modulation of receptor and enzyme function. |

Chemical Transformations and Derivatization Strategies of Octadecenol

Esterification Reactions of Octadecenol with Organic Acids

Esterification is a fundamental reaction of this compound, involving the condensation of its hydroxyl group with a carboxylic acid. byjus.comolabs.edu.in This reaction, which forms an ester and water, is a common strategy to enhance the lipophilicity of polar molecules or to create compounds with new functional properties, such as fragrances, lubricants, and surfactants. olabs.edu.inmdpi.com The process can be driven by either enzymatic or chemical catalysts. vnaya.commdpi.com

The use of enzymes, particularly lipases, as catalysts in esterification reactions offers a green and highly selective alternative to conventional chemical methods. Enzymatic catalysis proceeds under mild temperature and pH conditions, minimizing side reactions and preserving the integrity of sensitive functional groups. mdpi.comnih.gov

Research has demonstrated the successful enzymatic synthesis of various this compound esters. For instance, the lipase-catalyzed esterification of ferulic acid with oleyl alcohol (a common isomer of this compound) has been achieved in an ionic liquid/isooctane binary system, yielding a novel antioxidant ester. ebi.ac.uk Similarly, Novozym 435, an immobilized lipase, has been effectively used to catalyze the esterification of dihydrocaffeic acid with this compound and the synthesis of hydroxytyrosol (B1673988) oleate (B1233923) from oleic acid and tyrosol. mdpi.com In the latter case, conducting the reaction under vacuum at 80°C resulted in a 95% yield in just two hours. mdpi.com

Table 1: Examples of Enzymatic Esterification of this compound and Related Alcohols

| Alcohol Substrate | Acid Substrate | Enzyme/Catalyst | Key Findings | Reference |

|---|---|---|---|---|

| Oleyl Alcohol | Ferulic Acid | Lipase | Successfully synthesized ferulic acid oleyl alcohol ester in an ionic liquid/isooctane system. | ebi.ac.uk |

| This compound | Dihydrocaffeic Acid | Lipase (unspecified) | Yield decreased with increasing fatty alcohol chain length, reaching 44% with this compound. | mdpi.com |

| Tyrosol (esterified with Oleic Acid to form Tyrosyl Oleate) | Oleic Acid | Novozym 435 | Achieved a 95% yield for tyrosyl oleate after 2 hours under vacuum at 80°C. | mdpi.com |

| Octanol (model for long-chain alcohols) | Formic Acid | Novozym 435 | Maximum conversion of 96.51% was achieved, demonstrating high efficiency for short-chain acid esterification. | mdpi.com |

Conventional chemical catalysis remains a widely used method for synthesizing this compound esters. The Fischer-Speier esterification, which involves heating the alcohol and carboxylic acid with a strong acid catalyst like concentrated sulfuric acid, is a classic approach. olabs.edu.inrsc.org

More sophisticated catalytic systems have been developed to accommodate sensitive substrates and improve reaction efficiency. For example, the esterification of S(+)-2-(6-methoxy-2-naphthyl)propionic acid (naproxen) with cis-9-octadecenol was successfully carried out at room temperature using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. google.comorgsyn.org This method is particularly useful for acid-labile alcohols and proceeds under mild, non-acidic conditions. orgsyn.org Furthermore, novel metal-free catalyst systems, such as tetramethylammonium (B1211777) methyl carbonate (TMC), have been developed for transesterification, offering a green and versatile route to produce complex esters, including biodiesel components. eurekalert.org

Table 2: Examples of Catalytic Esterification of this compound

| This compound Isomer | Acid/Ester Substrate | Catalyst System | Reaction Conditions | Reference |

|---|---|---|---|---|

| cis-9-Octadecenol | S(+)-2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) | DCC / DMAP | Room temperature, in dichloromethane. | google.com |

| General Alcohol | Carboxylic Acid | Concentrated Sulfuric Acid (H₂SO₄) | Heating is typically required. | olabs.edu.inrsc.org |

| General Alcohol | Carboxylate Ester | Inorganic tin oxide and an alkali-metal alkoxide | Ester interchange reaction at 60°C to 150°C. | google.com |

| General Alcohol | Carboxylic Ester | Tetramethylammonium methyl carbonate (TMC) | Metal-free transesterification. | eurekalert.org |

Enzymatic Esterification for Novel this compound Derivatives

Functionalization of the Unsaturated Bond in this compound

The carbon-carbon double bond in the this compound backbone provides a second major site for chemical modification, allowing for the application of various alkene reactions. atamanchemicals.comaocs.org These transformations can introduce new functional groups or alter the saturation of the molecule, leading to derivatives with distinct properties.

Common functionalization strategies include:

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, converting unsaturated this compound into the corresponding saturated fatty alcohol, 1-octadecanol (stearyl alcohol). atamanchemicals.comresearchgate.net This process is used commercially to produce saturated fatty alcohols from unsaturated feedstocks like oleic acid. researchgate.net

Epoxidation: The double bond can be converted into an epoxide ring. This reaction is well-established for unsaturated fatty compounds and creates a reactive three-membered ring that can undergo further nucleophilic attack. aocs.org For example, the reduction of vernonia oil methyl esters can yield cis-12,13-epoxy-cis-9-octadecenol. dss.go.th

Oxidative Cleavage: Methods like ozonolysis can be used to cleave the double bond, breaking the 18-carbon chain into smaller fragments with terminal functional groups. aocs.org

Palladium-Catalyzed Aerobic Oxidation: Advanced catalytic methods enable multi-site functionalization of olefins. nih.gov These strategies allow for controlled oxidation and the introduction of functional groups at or near the double bond, converting simple olefins into more complex structures like polyalcohols. nih.gov

Friedel-Crafts Acylation: This reaction, induced by a Lewis acid like ethylaluminium dichloride, can functionalize unsaturated fatty compounds by adding an acyl group, typically yielding β,γ-unsaturated ketones with high selectivity. aocs.org

Table 3: Key Functionalization Reactions of the Unsaturated Bond in this compound and Related Compounds

| Reaction Type | Description | Resulting Product | Reference |

|---|---|---|---|

| Hydrogenation | Reduction of the C=C double bond using a metal catalyst. | Saturated fatty alcohol (e.g., 1-Octadecanol). | aocs.orgresearchgate.net |

| Epoxidation | Oxidation of the C=C double bond to form an epoxide. | Epoxy-octadecanol (e.g., cis-12,13-epoxy-cis-9-octadecenol). | aocs.orgdss.go.th |

| Oxidative Cleavage | Cleavage of the C=C double bond, often via ozonolysis. | Shorter-chain aldehydes or carboxylic acids. | aocs.org |

| Palladium-Catalyzed Oxidation | Programmable, multi-site functionalization of the alkene. | Unsaturated polyalcohols, C-glycosides. | nih.gov |

| Friedel-Crafts Acylation | Lewis acid-induced addition of an acyl group. | β,γ-unsaturated ketones. | aocs.org |

Formation of this compound Derivatives for Research Probes and Advanced Materials

The derivatization of this compound is a key strategy for producing molecules with specialized functions, including high-performance chemical probes for biomedical research and building blocks for advanced materials. atamanchemicals.com

Research Probes are small molecules used to study and manipulate biological systems. nih.govnih.gov The ideal probe is highly selective for its target protein. nih.gov The bifunctional nature of this compound (containing both a hydroxyl group and a double bond) makes it a versatile scaffold for synthesizing such tools. For example, (2S,3R,4E)-2-azido-3-benzoyloxy-4-octadecenol is a complex synthetic derivative that serves as a crucial intermediate in the study of sphingolipid biosynthesis. Its structure mimics natural sphingosine (B13886) backbones, and the azido (B1232118) and benzoyloxy groups act as reactive handles for further functionalization, such as in click chemistry or for attaching reporter tags. Similarly, trehalose (B1683222) has been derivatized with fatty alcohols to create diester probes for studying mycobacterial cell walls, a strategy that could be extended to this compound. wgtn.ac.nz

In the field of Advanced Materials , this compound and its derivatives are valued for their amphiphilic properties and long hydrocarbon chains. They serve as precursors in the synthesis of non-ionic surfactants and emulsifiers used in cosmetics, detergents, and food applications. atamanchemicals.comatamanchemicals.comhmdb.ca The esterification of this compound leads to the production of plasticizers and dispersing agents. atamanchemicals.com Furthermore, octadecanol, the saturated analogue of this compound, is employed in the synthesis of solid-liquid phase change materials (PCMs) for thermal energy storage and is used to improve the solution processability of conjugated polymers in organic electronics. atamanchemicals.com Derivatives of this compound are also utilized in coatings to enhance wetting and flow properties. atamanchemicals.com

Environmental Dynamics and Biotransformation of Octadecenol

Environmental Occurrence and Distribution Patterns of Octadecenol

This compound is introduced into the environment from both natural and anthropogenic sources. Naturally, it is a constituent of fish oils and has been identified in the tissues of animals like cattle and pigs. nih.govatamanchemicals.com It is also found in various plants and insects. scbt.comwikipedia.org Anthropogenic releases are significant and stem from its widespread use in cosmetics, as a chemical intermediate, an automotive lubricant, a defoamer, and a plasticizer in inks. atamanchemicals.com These uses can lead to its release into the environment through various waste streams, including discharge into sewage treatment plants or directly into surface waters. atamanchemicals.comatamankimya.com

The distribution of this compound in the environment is largely dictated by its physical and chemical properties, particularly its low water solubility and high octanol-water partition coefficient (Log Kow). purdue.edu Consequently, when released into water, this compound is expected to adsorb strongly to suspended solids and sediment. nih.gov Modeling studies predict that fatty alcohols with chain lengths of C10 and greater will partition into sediment. wikipedia.org

In soil, this compound is expected to have no mobility based on its high estimated soil adsorption coefficient (Koc). foodb.ca This immobility reduces the potential for groundwater contamination. oecd.org

In the atmosphere, this compound can exist in both vapor and particulate phases. atamanchemicals.com Its relatively low vapor pressure suggests that a portion will be associated with atmospheric particles, which can be removed by wet or dry deposition, while the vapor phase is susceptible to chemical reactions. atamanchemicals.comfishersci.com An OECD assessment estimated the environmental distribution of 9-octadecen-1-ol to be predominantly in soil (97.6%), with minor distribution in air (0.13%) and water (0.00938%). purdue.edu

Table 1: Environmental Properties and Distribution of (Z)-9-Octadecen-1-ol This interactive table summarizes key physicochemical properties that influence the environmental fate and distribution of this compound.

| Property | Value | Implication for Environmental Distribution | Source(s) |

| Molecular Formula | C18H36O | - | atamanchemicals.com |

| Molecular Weight | 268.5 g/mol | - | purdue.edu |

| Water Solubility | 0.0077 mg/L at 25°C | Low solubility leads to partitioning from water to solid phases like soil and sediment. | purdue.edu |

| Vapor Pressure | 0.00198 Pa (1.49x10⁻⁵ mmHg) at 25°C | Low volatility; exists in both vapor and particulate phases in the atmosphere. | purdue.edu |

| Log Kow (Octanol-Water Partition Coefficient) | 7.07 - 7.4 | High potential for bioaccumulation and strong adsorption to organic matter. | nih.govpurdue.edu |

| Koc (Soil Adsorption Coefficient) | ~1.3 x 10⁴ (estimated) | Expected to be immobile in soil. | foodb.ca |

| Henry's Law Constant | 4.6 x 10⁻⁴ atm-cu m/mole (estimated) | Suggests volatilization from moist soil and water surfaces can occur, but is likely attenuated by adsorption. | foodb.ca |

| Estimated Environmental Compartment Distribution | Soil: 97.6%, Air: 0.13%, Water: <0.01% | The majority of the substance is expected to reside in the soil compartment. | purdue.edu |

Microbial Degradation and Bioremediation of this compound

Biodegradation is a key process in the environmental breakdown of this compound. Fatty alcohols with chain lengths between C16 and C18 are known to be biodegradable, with studies showing degradation rates of 62% to 76% over 10 days. wikipedia.org Field studies at wastewater treatment plants have demonstrated that 99% of C12-C18 fatty alcohols are effectively removed during treatment processes. wikipedia.org

Several microorganisms have been identified that can utilize this compound as a carbon source, suggesting its potential for bioremediation. nih.govatamanchemicals.com Microbial studies have shown that bacteria, yeasts, and fungi can degrade this compound. atamanchemicals.com For instance, the bacterium Pseudomonas and yeasts such as Candida and Pichia have been shown to use oleyl alcohol as their sole carbon source. atamanchemicals.com

More recent research has explored the use of specific yeasts in converting this compound into valuable bioproducts. The yeasts Starmerella bombicola and Candida kuoi can transform this compound into long-chain sophorolipids (SLs), which are nonionic biosurfactants. researchgate.net In these fermentation processes, oleyl alcohol was found to be a preferred substrate, leading to significant yields of these biosurfactants. researchgate.net The bacterium Klebsiella pneumoniae has also been shown to tolerate the presence of oleyl alcohol during the extractive fermentation of 2,3-butanediol, where the alcohol is used to remove the product and reduce end-product inhibition.

Table 2: Microorganisms Involved in the Biotransformation of this compound This interactive table lists specific microbial species that have been documented to degrade or transform this compound.

| Microbial Group | Species/Genus | Transformation Process | Source(s) |

| Bacteria | Pseudomonas sp. | Utilized as a sole carbon source for growth. | atamanchemicals.com |

| Klebsiella pneumoniae | Tolerated during extractive fermentation (not used as primary substrate). | ||

| Yeasts | Candida sp. | Utilized as a sole carbon source for growth. | atamanchemicals.com |

| Pichia sp. | Utilized as a sole carbon source for growth. | atamanchemicals.com | |

| Starmerella bombicola | Conversion to long-chain nonionic sophorolipids (biosurfactants). | researchgate.net | |

| Candida kuoi | Conversion to long-chain nonionic sophorolipids (biosurfactants). | researchgate.net | |

| Fungi | Aspergillus sp. | Utilized as a sole carbon source for growth. | atamanchemicals.com |

| Penicillium sp. | Utilized as a sole carbon source for growth. | atamanchemicals.com |

Photochemical and Chemical Degradation Pathways in Environmental Contexts

In addition to microbial processes, this compound is subject to abiotic degradation in the environment. In the atmosphere, vapor-phase this compound is degraded through reactions with photochemically-produced oxidants. atamanchemicals.com The primary pathways are reaction with hydroxyl radicals (•OH) and ozone (O₃). atamanchemicals.comfishersci.com The estimated atmospheric half-life for the reaction with hydroxyl radicals is approximately 4.9 hours. fishersci.com The reaction with ozone is faster, with an estimated half-life of about 2.1 hours. atamanchemicals.comfishersci.com Particulate-phase this compound can be removed from the atmosphere via wet or dry deposition. atamanchemicals.com In aquatic environments, an indirect photolysis study reported a half-life of 5.7 hours in brown water, indicating that light-induced degradation can be a relevant process. epa.gov

Chemical degradation can also occur. Studies on thin films of oleyl alcohol on steel surfaces showed that oxidative degradation at elevated temperatures (90°C) results in the formation of volatile products. researchgate.net The initial decomposition product of the saturated analogue, stearyl alcohol, was identified as stearyl aldehyde, suggesting that this compound would similarly degrade to octadecanal. researchgate.net After prolonged degradation, oleyl alcohol was observed to form gel-like solids. researchgate.net Due to its chemical structure, this compound is not expected to undergo hydrolysis under typical environmental conditions. atamanchemicals.com

Table 3: Abiotic Degradation Pathways for this compound This interactive table outlines the primary non-biological degradation processes affecting this compound in the environment.

| Degradation Type | Environmental Compartment | Reactant/Process | Estimated Half-Life | Degradation Products | Source(s) |

| Photochemical | Atmosphere (Vapor Phase) | Hydroxyl Radicals (•OH) | ~4.9 hours | Not specified | atamanchemicals.comfishersci.com |

| Photochemical | Atmosphere (Vapor Phase) | Ozone (O₃) | ~2.1 hours | Not specified | atamanchemicals.comfishersci.com |

| Photochemical | Aquatic (Brown Water) | Indirect Photolysis | 5.7 hours | Not specified | epa.gov |

| Chemical | Surfaces (e.g., steel) | Thermal/Oxidative Degradation | Not specified | Volatile compounds, potentially octadecanal, gel-like solids. | researchgate.net |

| Chemical | Aquatic | Hydrolysis | Not expected to be significant | - | atamanchemicals.com |

Ecological Impact Assessments of this compound and its Metabolites

Assessing the ecological impact of this compound is complicated by its very low water solubility, which limits its bioavailability in aquatic systems. epa.govepa.gov Some safety data sheets classify the compound as very toxic to aquatic life. scbt.compurdue.edufishersci.com This is supported by a study reporting a 96-hour LC50 (lethal concentration for 50% of the test population) for cis-9-octadecen-1-ol of 0.0029 mg/L in freshwater fish. fishersci.com

However, other studies suggest a lower acute toxicity, likely because the tested concentrations exceed the compound's water solubility. epa.govbasf.com For example, one study on algae reported an EC50 (effective concentration for 50% of the population) of >250 mg/L, noting that no toxic effects occur within the range of solubility. basf.com Similarly, a study on an aquatic vertebrate found an LC50 value greater than the single tested dose of 0.4 mg/L. epa.gov A 21-day study on the aquatic invertebrate Daphnia magna indicated potential toxicity in the range of 1 to 3 mg/L. oecd.org

The high Log Kow value suggests a potential for bioconcentration in aquatic organisms. foodb.ca However, the low water solubility is again expected to limit uptake from the water column. epa.gov A study on cetyl alcohol, a structurally similar fatty alcohol, found a bioaccumulation factor (BAF) of 56, which indicates a low potential for bioaccumulation. epa.gov There is limited information available on the specific ecological impacts of the metabolites of this compound.

Table 4: Ecotoxicity Data for this compound and Related Compounds This interactive table provides a summary of research findings on the ecological toxicity of this compound.

| Test Organism | Compound | Endpoint | Value | Exposure Duration | Source(s) |

| Freshwater Fish | cis-9-Octadecen-1-ol | LC50 | 0.0029 mg/L | 96 hours | fishersci.com |

| Aquatic Vertebrate | 1-Octadecanol | LC50 | >0.4 mg/L | - | epa.gov |

| Golden Orf (Leuciscus idus) | 1-Octadecanol | LC50 | >10000 mg/L | 96 hours | oecd.org |

| Algae | Oleyl Alcohol | EC50 | >250 mg/L | - | basf.com |

| Daphnia magna (Water Flea) | 1-Octadecanol | NOEC | - (Toxicity observed at 1-3 mg/L) | 21 days | oecd.org |

| Aquatic Vertebrate | Cetyl Alcohol | BAF | 56 | - | epa.gov |

| *Value exceeds water solubility, limiting interpretation. |

Emerging Research Perspectives and Future Directions in Octadecenol Studies

Integration of Omics Technologies in Octadecenol Research (e.g., Metabolomics, Transcriptomics)

The application of "omics" technologies provides a systems-level view of the molecular landscape, enabling researchers to study the comprehensive set of molecules within a biological system. Metabolomics and transcriptomics, in particular, are powerful tools for elucidating the role of this compound.

Metabolomics: As one of the newer omics technologies, metabolomics focuses on the high-throughput identification and quantification of small molecules (metabolites) within a cell, tissue, or organism. researchgate.net Mass spectrometry (MS)-based approaches are frequently used for their high sensitivity in analyzing complex mixtures. researchgate.net In the context of this compound, metabolome profiling can identify its presence and quantify its levels in various biological samples. For instance, in a study developing an in vitro model for non-alcoholic fatty liver disease (NAFLD), ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) was used to profile the metabolome, identifying this compound among other metabolites whose regulation was altered. royalsocietypublishing.org This approach can help link this compound to specific metabolic pathways and disease states.

Transcriptomics: This field analyzes the complete set of RNA transcripts (the transcriptome) in a cell or a population of cells. Transcriptomic profiling, often done via RNA-sequencing (RNA-seq), can reveal how the presence of a compound like this compound or its metabolites affects gene expression. For example, studies on hepatocyte-like cells exposed to lipids to induce an NAFLD phenotype utilized RNA-seq to characterize the resulting transcriptomic dysregulation. royalsocietypublishing.org Such analyses can identify genes and cellular processes, like those related to lipid synthesis, that are impacted by fatty alcohol metabolism. royalsocietypublishing.orgnih.gov In metabolic engineering, analyzing the transcriptome can guide the modification of organisms to enhance the production of specific fatty alcohols like this compound. nih.gov

The integration of these omics platforms allows for a more holistic understanding, connecting changes in gene expression (transcriptomics) with subsequent alterations in metabolite profiles (metabolomics) to build comprehensive models of this compound's biological influence.

| Omics Technology | Application in Fatty Alcohol Research | Key Findings & Potential Insights | Relevant Citations |

|---|---|---|---|

| Metabolomics | High-throughput identification and quantification of this compound and related metabolites in biological samples. | Can link this compound to specific metabolic pathways, identify its accumulation in disease states (e.g., NAFLD), and serve as a biomarker. | researchgate.netroyalsocietypublishing.org |

| Transcriptomics | Analysis of gene expression changes in response to this compound or in engineered organisms producing it. | Reveals cellular pathways and genetic networks affected by this compound, such as lipid metabolism, and identifies targets for metabolic engineering. | royalsocietypublishing.orgnih.govnih.gov |

Computational Modeling and Simulation of this compound Biological Interactions

Computational methods are becoming indispensable for predicting and analyzing the interactions of lipid molecules with biological systems at an atomic level. These in silico approaches offer insights that can be difficult to obtain through experimental methods alone and can guide future laboratory research.

Molecular Docking and Homology Modeling: These techniques are used to predict the binding orientation and affinity of a small molecule (a ligand, such as this compound) to a larger molecule (a receptor, typically a protein). mdpi.com If the three-dimensional structure of a target protein is unknown, homology modeling can be used to create a model based on the known structure of a related protein. mdpi.com Subsequently, molecular docking can simulate the interaction of this compound with this protein, predicting key binding sites and interactions that could modulate the protein's function. mdpi.com This is particularly useful for identifying potential protein targets of this compound and hypothesizing its mechanism of action.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular interactions over time. A simulation box is created containing the molecules of interest (e.g., this compound, a lipid bilayer, water) to observe their behavior under defined physical conditions. nih.gov This approach can be used to study how this compound incorporates into and affects the properties of cell membranes, or to model its interaction with proteins in a more dynamic and realistic manner than static docking. researchgate.net

Kinetic Modeling: For processes involving the synthesis or degradation of this compound, kinetic models can be developed to predict reaction rates and yields under various conditions. ebi.ac.uk These models use mathematical equations to describe the thermodynamic and kinetic parameters of enzymatic reactions, helping to optimize biotechnological production processes. ebi.ac.uk

These computational tools allow for the rapid screening of potential interactions and the formulation of specific, testable hypotheses about the biological functions of this compound, accelerating the pace of discovery.

| Computational Method | Description | Application to this compound Research | Relevant Citations |

|---|---|---|---|

| Molecular Docking | Predicts the preferred binding orientation of a ligand to a receptor. | To identify potential protein targets for this compound and predict its binding affinity and mode of interaction. | mdpi.com |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time. | To study this compound's interaction with cell membranes, its conformational changes, and its dynamic binding to proteins. | nih.govresearchgate.net |

| Kinetic Modeling | Uses mathematical equations to model the rates of chemical reactions. | To simulate and optimize the enzymatic synthesis of this compound, predicting reaction outcomes and thermodynamic parameters. | ebi.ac.uk |

Novel Experimental Models for this compound Research (e.g., Organoids, Microfluidics)

Traditional two-dimensional (2D) cell cultures often fail to replicate the complexity of in vivo tissues, limiting their predictive value. plos.org The development of advanced, three-dimensional (3D) experimental models like organoids and microfluidic "organ-on-a-chip" systems represents a significant leap forward for studying lipid metabolism and the biological roles of compounds like this compound.

Organoids: Organoids are 3D multicellular structures derived from stem cells that self-organize to mimic the architecture and function of a specific organ. mdpi.comportlandpress.com Liver and intestinal organoids have emerged as powerful tools for metabolic research. mdpi.comportlandpress.com They can be used to model diseases like NAFLD by exposing them to high levels of fatty acids to induce lipid accumulation. nih.govmdpi.com Researchers have successfully used organoids derived from patients with genetic lipid disorders to study disease mechanisms and test potential therapies. nih.govhubrecht.eu These models more accurately reflect in vivo cell-cell interactions and metabolic functions, providing a superior platform for investigating how this compound is processed and what its effects are in a tissue-like context. nih.govportlandpress.com

Microfluidics (Organ-on-a-Chip): Microfluidic systems allow for the precise control of the cellular microenvironment and the dynamic analysis of cellular functions. nih.gov "Liver-on-a-chip" devices, for example, can culture liver cells in a system that mimics the liver sinusoid, allowing for continuous nutrient supply and waste removal, which is more representative of in vivo conditions. plos.org These platforms have been used to study NAFLD pathogenesis by perfusing cells with fatty acids. plos.org Other microfluidic devices have been designed to study adipose (fat) tissue, enabling real-time monitoring of dynamic processes like fatty acid uptake in response to stimuli. nih.govresearchgate.net Such systems could be adapted to investigate the specific uptake and metabolism of this compound with high temporal resolution.

These novel models bridge the gap between simplistic in vitro cultures and complex animal models, offering more physiologically relevant and human-centric systems to dissect the biological interactions of this compound.

| Model | Description | Advantages for this compound Research | Relevant Citations |

|---|---|---|---|

| Organoids | Self-organizing 3D cell cultures that mimic organ structure and function. | Provide a physiologically relevant context to study lipid metabolism, genetic influences on fatty alcohol processing, and disease modeling (e.g., fatty liver). | nih.govmdpi.comportlandpress.comhubrecht.eu |

| Microfluidics (Organ-on-a-Chip) | Devices that use microchannels to create dynamic, organ-mimicking environments for cell culture. | Allows for real-time analysis of dynamic processes like this compound uptake and metabolism under precisely controlled conditions. | plos.orgnih.govresearchgate.net |

Interdisciplinary Approaches in Advancing this compound Science

The inherent complexity of lipids necessitates a move away from siloed research toward integrated, interdisciplinary science. riken.jpmolbiolcell.org Understanding the complete lifecycle of this compound—from its synthesis and distribution to its function and degradation—requires the combined expertise of multiple scientific fields.

A modern systems biology approach, which combines "omics" technologies with computational modeling, is a prime example of this interdisciplinary trend. aimspress.com This approach aims to understand the complex interactions within a biological system as a whole. aimspress.com The study of lipids, or "lipidomics," is an inherently interdisciplinary field that draws on:

Chemistry: For the synthesis of this compound isomers and derivatives, and for developing analytical techniques to detect them. riken.jpmolbiolcell.org

Biochemistry: To characterize the enzymes and metabolic pathways involved in this compound synthesis and breakdown. riken.jp

Physics and Biophysics: To investigate the physical properties of this compound and its effects on the mechanical properties of cell membranes. molbiolcell.orgaimspress.comkcl.ac.uk

Cell and Molecular Biology: To study the cellular responses to this compound, its localization within organelles, and its role in signaling pathways. molbiolcell.orgkcl.ac.uk

Computational Science: To model and simulate this compound's interactions with proteins and membranes, and to analyze large datasets from omics studies. riken.jpaimspress.com

Engineering: To develop novel platforms like microfluidic devices for studying lipid dynamics. molbiolcell.org

By integrating these diverse disciplines, researchers can address the major challenges in lipid science and build a comprehensive understanding of the multifaceted roles of molecules like this compound in health and disease. molbiolcell.orgesfri.eu

| Discipline | Contribution to this compound Science | Relevant Citations |

|---|---|---|

| Chemistry & Organic Synthesis | Synthesizes this compound variants and analytical standards; develops detection methods. | riken.jpmolbiolcell.org |

| Biochemistry & Molecular Biology | Characterizes metabolic pathways, enzymatic reactions, and cellular signaling functions. | riken.jpkcl.ac.uk |

| Biophysics & Surface Science | Studies physical properties and interactions with cell membranes (e.g., stability, curvature). | molbiolcell.orgaimspress.comkcl.ac.uk |

| Computational Science & Systems Biology | Models molecular interactions (docking, simulation); integrates large-scale 'omics' data. | riken.jpaimspress.com |

| Engineering | Develops novel experimental platforms like organ-on-a-chip and microfluidic devices. | molbiolcell.org |

Q & A

Basic Research Questions

Q. What are the primary analytical methods for identifying and quantifying Octadecenol in biological samples?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for isomer separation and quantification. For example, LC-MS/MS can distinguish between hexadecanol (16:0), octadecanol (18:0), and this compound (18:1) via mass fragments (e.g., m/z 392 for this compound) .

- Experimental Design : Validate methods with internal standards and calibration curves to ensure precision. Include controls to account for matrix effects in biological samples .

Q. How can researchers synthesize this compound with high purity for experimental use?

- Methodology : Catalytic hydrogenation of octadecenal or selective oxidation of octadecene derivatives. Optimize reaction conditions (temperature, catalyst type) to minimize byproducts. Purity can be verified via nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) .

Q. What are the challenges in assessing this compound’s stability under varying environmental conditions?

- Methodology : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and high-performance liquid chromatography (HPLC). Monitor degradation products and establish kinetic models to predict shelf-life .

Q. How does this compound interact with lipid membranes in cellular models?

- Methodology : Use fluorescence anisotropy or atomic force microscopy (AFM) to study membrane fluidity and structural changes. Compare results with control lipids (e.g., saturated alcohols) to isolate this compound-specific effects .

Advanced Research Questions

Q. How can conflicting data on this compound’s biological effects (e.g., pro- vs. anti-inflammatory) be resolved?

- Methodology : Perform systematic reviews with meta-analyses to identify confounding variables (e.g., isomer specificity, dosage ranges). Use in vitro and in vivo models to test hypotheses under controlled conditions .

- Data Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study quality. Prioritize research with blinded/randomized designs and adequate sample sizes .

Q. What experimental designs are optimal for studying isomer-specific activity of this compound (e.g., 18:1 vs. 18:0)?

- Methodology : Employ chiral chromatography or enzymatic resolution to isolate isomers. Use transcriptomics or metabolomics to map differential biological pathways activated by each isomer .

- Statistical Considerations : Apply multivariate analysis (e.g., PCA) to distinguish isomer-specific effects from noise .

Q. How can researchers address reproducibility challenges in this compound-related studies?

- Methodology : Adopt open-science practices, including pre-registration of protocols and data-sharing platforms. Validate findings across independent labs using standardized reagents and protocols .

Q. What are the limitations of current in silico models for predicting this compound’s physicochemical properties?

- Methodology : Compare computational predictions (e.g., COSMO-RS, DFT calculations) with empirical data. Identify gaps in parameterization (e.g., solvation effects) and refine models using high-quality experimental datasets .

Data Presentation and Interpretation Guidelines

- Tables/Figures : Include raw data in appendices and processed data in the main text. Use numbered captions and ensure clarity in visual representations (e.g., error bars for standard deviations) .

- Avoid Overinterpretation : Distinguish correlation from causation in observational studies. Use language like “suggests” or “associates with” unless mechanistic evidence exists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.